5-(Benzyloxy)pentanehydrazide

Description

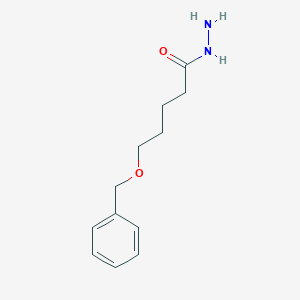

5-(Benzyloxy)pentanehydrazide (CAS: 1339495-04-3) is a hydrazide derivative featuring a pentane backbone substituted with a benzyloxy group at the fifth carbon. This compound is cataloged with 95% purity and is commercially available for research purposes (e.g., MFCD18368818) . The benzyloxy group provides steric protection for the hydroxyl functionality, making it a versatile intermediate in organic synthesis, particularly in the preparation of hydrazone derivatives or conjugates for pharmaceutical and biotechnological applications. Its hydrazide moiety (-CONHNH₂) enables nucleophilic reactivity, facilitating condensation reactions with carbonyl-containing molecules .

Properties

IUPAC Name |

5-phenylmethoxypentanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c13-14-12(15)8-4-5-9-16-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMDBUBRGKQELTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)pentanehydrazide typically involves the reaction of 5-(benzyloxy)pentanoic acid with hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

5-(Benzyloxy)pentanoic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as recrystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions: 5-(Benzyloxy)pentanehydrazide can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The hydrazide group can be reduced to form amines.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products:

Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.

Reduction: Hydrazide reduction can produce primary amines.

Substitution: Substitution reactions can yield various substituted hydrazides or amides.

Scientific Research Applications

5-(Benzyloxy)pentanehydrazide has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: It can be used in the study of enzyme inhibitors or as a building block for bioactive compounds.

Industry: It may be used in the production of specialty chemicals or as a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)pentanehydrazide depends on its application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The hydrazide group can form stable complexes with metal ions, which may be relevant in its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Biotin-Conjugated Hydrazides

A closely related compound, 5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanehydrazide (CAS: 66640-86-6), incorporates a biotin moiety (2-oxohexahydrothienoimidazoline) linked to the pentanehydrazide backbone. This biotinylated derivative is synthesized via hydrazine hydrate reflux with biotin ethyl ester and exhibits 99% purity . Unlike 5-(Benzyloxy)pentanehydrazide, this compound is specifically tailored for bioconjugation in photodynamic therapy (PDT) applications. For example, it has been used to synthesize fluorescein-based Type II photosensitizers, demonstrating enhanced cellular uptake due to biotin’s affinity for cancer cell receptors .

Benzyloxy-Oxoalkanoic Acids

Compounds such as 5-(Benzyloxy)-5-oxopentanoic acid (CAS: 54322-10-0) and 9-(Benzyloxy)-9-oxononanoic acid (CAS: 15570-42-0) share the benzyloxy-pentane backbone but replace the hydrazide group with a carboxylic acid. These derivatives are primarily used in esterification or amidation reactions. Their longer alkyl chains (e.g., C9, C11, C16) influence solubility and reactivity; for instance, longer chains reduce aqueous solubility but enhance lipid bilayer permeability .

Aromatic Benzyloxy Derivatives

- Les-1895: This compound contains a 5-(4-benzyloxyphenyl)-4-thioxothiazolidinone moiety, where the benzyloxy group is attached to a phenyl ring rather than an aliphatic chain. It is synthesized via cyclocondensation reactions and has been studied for its heterocyclic bioactivity, contrasting with the aliphatic reactivity of this compound .

- Benzyl 4-(benzyloxy)-3-methoxybenzoate: This ester derivative highlights the versatility of benzyloxy groups in protecting phenolic hydroxyls during multi-step syntheses. Unlike hydrazides, esters are more stable under acidic conditions but require harsher conditions for deprotection .

Physicochemical and Functional Comparisons

| Compound | CAS Number | Purity | Functional Groups | Key Applications |

|---|---|---|---|---|

| This compound | 1339495-04-3 | 95% | Hydrazide, benzyloxy | Precursor for hydrazones/conjugates |

| Biotin-pentanehydrazide | 66640-86-6 | 99% | Hydrazide, biotin | PDT photosensitizers, bioconjugation |

| 5-(Benzyloxy)-5-oxopentanoic acid | 54322-10-0 | N/A | Carboxylic acid, benzyloxy | Ester/amide synthesis |

| Les-1895 | N/A | N/A | Thioxothiazolidinone, benzyloxy | Heterocyclic bioactive compound synthesis |

Biological Activity

5-(Benzyloxy)pentanehydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, as well as insights from various studies and case analyses.

This compound is characterized by the presence of a benzyloxy group attached to a pentane chain, followed by a hydrazide functional group. This structure is significant as it influences the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that the compound has potential as an antimicrobial agent.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

These results indicate that further exploration into its mechanism of action could yield valuable insights into developing new antimicrobial therapies.

Anticancer Activity

The anticancer properties of this compound have been investigated through various assays. In particular, studies have focused on its ability to inhibit cancer cell proliferation in several cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer).

- Cell Viability Assays : The compound demonstrated significant antiproliferative effects with IC50 values ranging from 3.1 to 10 µM, indicating its potential as a lead compound in cancer therapy.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 3.1 |

| HCT116 | 5.3 |

| HeLa | 7.0 |

These findings suggest that the compound may exert its effects through mechanisms such as apoptosis induction or cell cycle arrest, warranting further investigation into its molecular targets.

The biological activity of this compound is believed to involve interactions with specific enzymes or receptors within cells. Preliminary studies suggest that it may modulate pathways related to oxidative stress and apoptosis, although detailed mechanisms remain to be elucidated.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

- Study on Anticancer Activity : A study published in MDPI examined N-substituted derivatives similar to this compound and their anticancer effects, noting significant inhibition of cell proliferation in vitro and promising selectivity towards cancer cells over normal cells .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of hydrazides, revealing that modifications in the hydrazide structure can enhance efficacy against resistant bacterial strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.